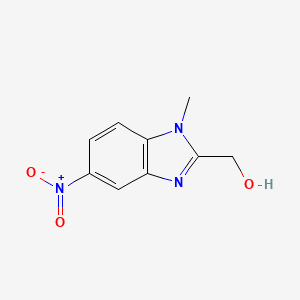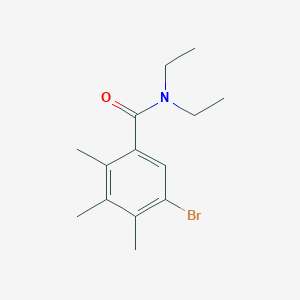
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide, also known as DEET, is a widely used insect repellent that has been in use since the 1950s. It is a colorless, oily liquid with a faint odor and is effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET has been extensively studied for its effectiveness and safety and is considered to be one of the most effective insect repellents available.
Wirkmechanismus
The mechanism of action of 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide is not fully understood, but it is believed to work by blocking the insect's ability to detect human scent. This compound may also interfere with the insect's ability to locate its host by disrupting the insect's olfactory system.
Biochemical and physiological effects:
This compound has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver. This compound has been shown to have no significant effects on the nervous system, reproductive system, or immune system.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide is widely used in laboratory experiments to study the behavior of insects. It is effective at repelling a wide range of insects and is relatively easy to use. However, this compound can be expensive and may not be effective against all insect species.
Zukünftige Richtungen
There are several areas of research that could be explored in the future. These include:
1. Developing new insect repellents that are more effective and have less environmental impact than 5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide.
2. Studying the mechanism of action of this compound to better understand how it works.
3. Investigating the effects of this compound on non-target organisms, such as bees and other pollinators.
4. Developing new methods for delivering insect repellents, such as using nanoparticles or other novel delivery systems.
5. Studying the long-term effects of this compound exposure on human health and the environment.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is effective against a wide range of insects and is relatively easy to use. However, there are still many areas of research that could be explored in the future, including developing new insect repellents and studying the long-term effects of this compound exposure on human health and the environment.
Synthesemethoden
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide is synthesized from 3-methylbenzoyl chloride and diethylamine in the presence of a base catalyst. The reaction proceeds through an amide intermediate, which is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It is used in a variety of applications, including personal insect repellents, insecticide-treated clothing, and insecticide-treated bed nets. This compound has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas.
Eigenschaften
IUPAC Name |
5-bromo-N,N-diethyl-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-6-16(7-2)14(17)12-8-13(15)11(5)9(3)10(12)4/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAENYCGEHSFZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

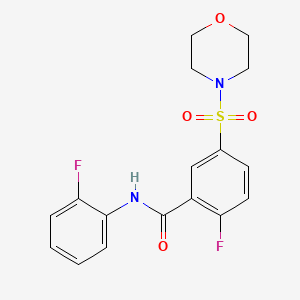
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
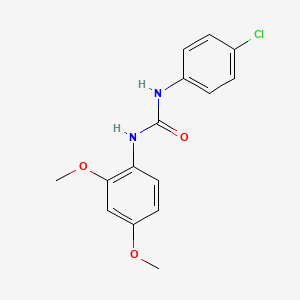
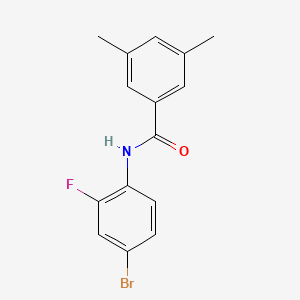

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
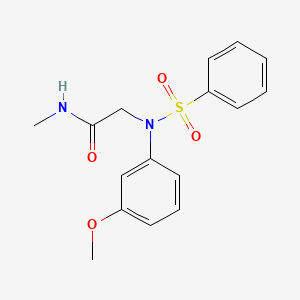
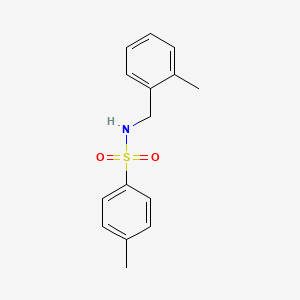

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
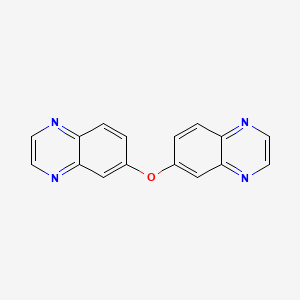

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
